Phaseollinisoflavan

Beschreibung

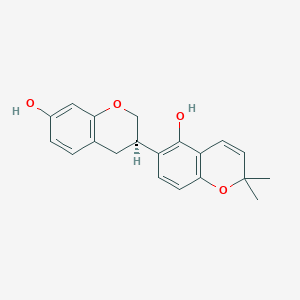

Structure

3D Structure

Eigenschaften

CAS-Nummer |

40323-57-7 |

|---|---|

Molekularformel |

C20H20O4 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 |

InChI-Schlüssel |

UUJBHSNXZMGYBT-ZDUSSCGKSA-N |

Isomerische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C |

Kanonische SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C |

Andere CAS-Nummern |

40323-57-7 |

Synonyme |

(-)-Phaseollinisoflavan; (3R)-3,4-Dihydro-2',2'-dimethyl[3,6'-bi-2H-1-benzopyran]-5',7-diol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Phaseollinisoflavan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of phaseollinisoflavan, a prenylated isoflavonoid of significant interest to the scientific community for its potential therapeutic applications. Geared towards researchers, scientists, and drug development professionals, this document outlines the primary plant sources, presents quantitative data, details experimental protocols for isolation and analysis, and visualizes the biosynthetic pathways and experimental workflows.

Executive Summary

This compound, a phytoalexin with demonstrated antibacterial properties, is primarily found within the plant kingdom, specifically in the Fabaceae (legume) family. This guide identifies Phaseolus vulgaris (the common bean) and species of the Erythrina genus as principal natural reservoirs of this compound. Quantitative analysis reveals that the concentration of this compound can be significantly influenced by environmental stressors such as pathogen exposure and drought, indicating its role in plant defense mechanisms. This document provides a consolidated resource for the efficient extraction, isolation, and quantification of this compound, facilitating further research into its pharmacological potential.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the legume family. The most well-documented sources are:

-

Phaseolus vulgaris (Common Bean): This is the most extensively studied source of this compound. The compound is produced in various parts of the plant, particularly in the hypocotyls and roots, as a defense response to fungal pathogens and abiotic stressors like drought.[1] Its production can be induced by the application of elicitors, which are molecules that trigger a defense response in the plant.

-

Erythrina species: Several species within the Erythrina genus, such as Erythrina poeppigiana, have been found to contain this compound and other structurally related isoflavonoids in their roots and bark.[2][3][4] These plants are a rich source of prenylated flavonoids, a class to which this compound belongs.

Quantitative Analysis of this compound in Plant Tissues

The concentration of this compound in its natural sources can vary significantly depending on the plant species, tissue type, and environmental conditions. As a phytoalexin, its production is often induced in response to stress.

Table 1: Concentration of this compound in Phaseolus vulgaris (Common Bean) Tissues

| Plant Tissue | Treatment | Concentration (µg/g fresh weight) | Reference |

| Hypocotyls/Roots | Elicitor (1-oxo-indanoyl-l-isoleucyl methyl ester) | ~40 | (Increased accumulation of isoflavonoids in common bean (Phaseolus vulgaris L.) tissues treated with 1-oxo-indane-4-carboxylic acid derivatives - NIH) |

| Roots | Severe Drought Conditions | Increased accumulation noted (specific concentration not provided) | (Phenylpropanoid Metabolism in Phaseolus vulgaris during Growth under Severe Drought - PMC - NIH) |

Experimental Protocols

This section provides a detailed methodology for the extraction, purification, and quantification of this compound from plant materials, based on established protocols for isoflavonoid analysis.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of this compound from plant tissues, such as the roots of Phaseolus vulgaris or Erythrina poeppigiana.

dot

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Sample Preparation: Fresh plant material (e.g., roots) is washed, freeze-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol (or another suitable organic solvent) at room temperature with agitation for 24-48 hours. The process is repeated multiple times to ensure complete extraction.

-

Concentration: The methanol extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Isoflavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on Sephadex LH-20, eluting with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC on a C18 column to yield the pure compound.

Quantification of this compound by HPLC-DAD

This protocol details a validated method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

dot

Caption: Workflow for the quantification of this compound by HPLC-DAD.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient might start at a low percentage of B, increasing linearly to a high percentage of B over 30-40 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) monitoring at 280 nm.

-

Quantification: A standard curve is generated using a pure standard of this compound at various concentrations. The concentration in the sample is determined by comparing the peak area to the standard curve.

Biosynthesis of this compound

This compound belongs to the isoflavonoid class of secondary metabolites. Its biosynthesis follows the general phenylpropanoid pathway, leading to the formation of a key isoflavone intermediate, which is then further modified.

dot

References

- 1. Regiospecific synthesis of prenylated flavonoids by a prenyltransferase cloned from Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflavonoids from the roots of Erythrina poeppigiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoflavonoids from Erythrina poeppigiana: evaluation of their binding affinity for the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Isolation of Phaseollinisoflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Natural Occurrence

Phaseollinisoflavan has been identified as a constituent of plants belonging to the Erythrina genus, with its presence specifically reported in the roots of Erythrina poeppigiana.[1] Isoflavonoids, including this compound, are a class of secondary metabolites that play a role in the plant's defense mechanisms against pathogens.

Biological Activity and Quantitative Data

The primary biological activity attributed to this compound is its antibacterial effect, particularly against Gram-positive bacteria. Research has demonstrated its efficacy against Staphylococcus aureus, a significant human pathogen.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Not Specified | 12.5 µg/mL | [1] |

Note: Further quantitative data on other biological activities and detailed spectroscopic data for this compound are not extensively available in the reviewed literature.

Experimental Protocols: Isolation and Purification

While the specific, original protocol for the isolation of this compound could not be retrieved, a generalized methodology for the extraction and purification of isoflavonoids from Erythrina species can be outlined based on established phytochemical techniques.

Plant Material Collection and Preparation

-

Collection: The roots of Erythrina poeppigiana are harvested.

-

Preparation: The collected plant material is washed, air-dried, and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol or ethanol are commonly used for the extraction of flavonoids due to their polarity, which allows for the efficient dissolution of these compounds.

-

Procedure: Maceration or Soxhlet extraction are common techniques. For maceration, the plant powder is soaked in the solvent for an extended period (e.g., 24-72 hours) with occasional agitation. The process is typically repeated multiple times to ensure complete extraction.

Fractionation and Purification

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoids are often found in the ethyl acetate or chloroform fractions.

-

Chromatography:

-

Column Chromatography: The active fraction is subjected to column chromatography over silica gel or Sephadex LH-20. A gradient elution system with increasing proportions of a more polar solvent (e.g., methanol in chloroform) is used to separate the different components.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase to yield pure this compound.

-

Structural Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and types of protons and their connectivity.

-

¹³C-NMR: To determine the number and types of carbon atoms.

-

2D-NMR (e.g., COSY, HMQC, HMBC): To establish the complete structural framework and stereochemistry of the molecule.

-

Note: The specific ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not detailed in the readily available literature.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the antibacterial activity of this compound have not been extensively studied. However, based on research on other flavonoids, several potential mechanisms can be proposed:

-

Disruption of Bacterial Cell Membranes: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.

-

Inhibition of Bacterial Enzymes: They may inhibit essential bacterial enzymes, such as DNA gyrase, which is involved in DNA replication.

-

Interference with Biofilm Formation: Some flavonoids have been shown to inhibit the formation of bacterial biofilms, which are crucial for bacterial survival and virulence.

While specific signaling pathways affected by this compound are not yet elucidated, flavonoids, in general, are known to modulate various cellular signaling pathways in mammalian cells, such as the PI3K/Akt and MAPK pathways. Further research is required to determine if and how this compound interacts with bacterial signaling cascades.

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and characterization of this compound.

Postulated Antibacterial Mechanism

Caption: Postulated mechanisms of antibacterial action for this compound.

Conclusion and Future Directions

This compound from Erythrina poeppigiana presents a promising natural product with demonstrated antibacterial activity. This guide provides a foundational understanding of its discovery and a generalized approach to its isolation. However, significant research gaps remain. Future investigations should focus on:

-

Locating and documenting the original discovery and isolation research to provide a definitive experimental protocol.

-

Comprehensive spectroscopic characterization to establish a complete and publicly available dataset.

-

In-depth studies on its mechanism of action to elucidate the specific molecular targets and signaling pathways involved in its antibacterial effects.

-

Evaluation of its activity against a broader range of pathogenic microorganisms , including drug-resistant strains.

-

Preclinical studies to assess its safety and efficacy for potential therapeutic applications.

Addressing these areas will be crucial for fully realizing the potential of this compound as a lead compound in the development of new antimicrobial agents.

References

The Antibacterial Potential of Phaseollinisoflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavonoid, has demonstrated notable antibacterial properties against a range of bacterial species. This technical guide provides an in-depth analysis of its antibacterial activity, compiling available quantitative data, detailing experimental methodologies for its assessment, and visualizing its putative mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into alternative antimicrobial agents, with natural products being a promising source. Flavonoids, a class of secondary metabolites found in plants, are known for their diverse biological activities, including antibacterial effects. This compound, an isoflavonoid, has emerged as a compound of interest due to its inhibitory action against various pathogenic bacteria. This document synthesizes the current scientific knowledge on the antibacterial properties of this compound.

Quantitative Antibacterial Data

The antibacterial efficacy of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against several bacterial strains. The available data are summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Species

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | - | 12.5 | ~37.3 | [1] |

| Xanthomonas spp. | - | Active | - | [2] |

| Achromobacter spp. | - | Active | - | [2] |

Table 2: Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µM) | Reference |

| Candida albicans | - | 250 | [3] |

Note: The activity against Xanthomonas and Achromobacter species has been reported, but specific MIC values were not provided in the reviewed literature.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The following is a detailed methodology for a standard broth microdilution assay, a common method used to determine the MIC of compounds like this compound.

Broth Microdilution Assay for MIC Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.[4]

3.1.1. Materials

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., gentamicin)

-

Negative control (broth and solvent)

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

3.1.2. Procedure

-

Preparation of Reagents: Prepare a stock solution of this compound at a high concentration. Prepare serial two-fold dilutions of the this compound stock solution in the wells of a 96-well microtiter plate using MHB to achieve a final volume of 100 µL per well. The concentration range should be sufficient to determine the MIC.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.

-

Controls:

-

Positive Control: A well containing the bacterial suspension in MHB without any antimicrobial agent.

-

Negative Control: A well containing MHB and the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit bacterial growth.

-

Sterility Control: A well containing only MHB to check for contamination.

-

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Mechanism of Action

The antibacterial mechanism of flavonoids, including isoflavonoids like this compound, is often multifaceted, targeting various cellular processes in bacteria.[5][6] While the precise signaling pathways for this compound are not yet fully elucidated, the primary proposed mechanisms based on studies of related flavonoids include disruption of the bacterial cell membrane and inhibition of essential enzymes.

Disruption of Bacterial Cell Membrane

One of the principal modes of action for many flavonoids is the disruption of the bacterial cell membrane's structure and function. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Caption: Proposed pathway of bacterial membrane disruption by this compound.

Inhibition of Bacterial Enzymes

Flavonoids have been shown to inhibit various essential bacterial enzymes, including those involved in DNA replication and cell wall synthesis. DNA gyrase, a type II topoisomerase, is a crucial enzyme for bacterial DNA replication and a validated target for antibiotics. Inhibition of this enzyme leads to the cessation of DNA synthesis and subsequent cell death.

Caption: Putative inhibition of bacterial DNA gyrase by this compound.

Conclusion and Future Directions

This compound exhibits promising antibacterial activity against a variety of bacterial species. The data compiled in this guide highlight its potential as a lead compound for the development of new antimicrobial therapies. However, further research is imperative to fully characterize its antibacterial spectrum and to elucidate its precise mechanisms of action. Future studies should focus on:

-

Comprehensive MIC testing: Evaluating the activity of this compound against a broader panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Mechanism of action studies: Employing advanced techniques such as transcriptomics, proteomics, and molecular modeling to identify the specific molecular targets and signaling pathways affected by this compound.

-

In vivo efficacy and toxicity: Assessing the therapeutic potential and safety profile of this compound in animal models of infection.

A deeper understanding of the antibacterial properties of this compound will be instrumental in harnessing its potential to combat the growing challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Phaseollinisoflavan: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavan, has garnered scientific interest due to its notable biological activities, particularly its antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and bioactivity assessment are presented, alongside an exploration of its potential interactions with key cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₂₀H₂₀O₄, is classified as a pterocarpan, a subclass of isoflavonoids. Its IUPAC name is 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol[1]. The chemical structure of this compound is characterized by a tetracyclic ring system, which forms the core of its biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential drug delivery systems.

| Property | Value | Source |

| Molecular Weight | 324.4 g/mol | PubChem[1] |

| Molecular Formula | C₂₀H₂₀O₄ | PubChem[1] |

| XLogP3-AA | 4.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 324.136159 g/mol | PubChem[1] |

| Monoisotopic Mass | 324.136159 g/mol | PubChem[1] |

| Topological Polar Surface Area | 58.9 Ų | PubChem[1] |

| Heavy Atom Count | 24 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 569 | PubChem[1] |

| Isotope Atom Count | 0 | PubChem[1] |

| Defined Atom Stereocenter Count | 1 | PubChem[1] |

| Undefined Atom Stereocenter Count | 0 | PubChem[1] |

| Defined Bond Stereocenter Count | 0 | PubChem[1] |

| Undefined Bond Stereocenter Count | 0 | PubChem[1] |

| Covalently-Bonded Unit Count | 1 | PubChem[1] |

| Compound Is Canonicalized | Yes | PubChem[1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While a complete, publicly available dataset for this compound is not readily accessible, this section outlines the expected spectral characteristics based on its isoflavan structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Salient Features |

| ¹H-NMR | Aromatic protons in the range of δ 6.0-8.0 ppm. Methylene and methine protons of the dihydropyran ring would appear at characteristic shifts. Signals for the dimethyl group on the chromene ring would be present. |

| ¹³C-NMR | Characteristic signals for aromatic carbons, as well as carbons of the pyran and chromene rings. The carbonyl carbon (C-4) signal is a key identifier for flavonoids. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z 324. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the heterocyclic C-ring, providing information on the substitution patterns of the A and B rings. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) stretching, aromatic C-H stretching, C=C aromatic stretching, and C-O ether linkages. |

Biological Activities

This compound has been primarily investigated for its antibacterial properties. It has demonstrated significant inhibitory activity against various plant-pathogenic and saprophytic bacteria.

Antibacterial Activity

This compound has been shown to strongly inhibit the growth of bacteria from the Achromobacter and Xanthomonas species. This makes it a compound of interest for potential applications in agriculture as a natural bactericide.

Table 3: Antibacterial Activity of this compound

| Bacterial Species | Activity | Reference |

| Achromobacter spp. | Strong inhibition | [2] |

| Xanthomonas spp. | Strong inhibition | [2] |

Experimental Protocols

This section provides generalized protocols for the isolation of this compound from natural sources and for the assessment of its antibacterial activity. These protocols are based on standard methodologies used for flavonoid research and may require optimization for specific applications.

Isolation of this compound from Erythrina species

The following is a general workflow for the isolation of isoflavonoids, including this compound, from the plant genus Erythrina.

Protocol Details:

-

Extraction: Dried and powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The methanolic extract is filtered and then concentrated under reduced pressure using a rotary evaporator.

-

Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavonoids like this compound are often found in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to further separate the components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable solvent system to obtain pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound against susceptible bacteria.

Protocol Details:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

-

Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Xanthomonas sp.) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (bacteria and medium, no compound) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the absorbance at 600 nm.

Potential Signaling Pathway Interactions

While direct experimental evidence for the interaction of this compound with specific signaling pathways is currently lacking, the broader class of flavonoids is known to modulate several key cellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Flavonoids have been shown to both activate and inhibit different components of the MAPK pathway, depending on the specific flavonoid and cell type.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response and cell survival. Many flavonoids have been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

Further research is required to elucidate the specific molecular targets of this compound and to confirm its effects on these and other signaling pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial activity. This technical guide has summarized the current knowledge of its chemical structure, properties, and biological functions. The provided experimental protocols offer a starting point for further investigation into its therapeutic potential.

Future research should focus on:

-

Obtaining detailed and validated spectroscopic data for this compound.

-

Elucidating the precise mechanism of its antibacterial action.

-

Investigating its effects on a broader range of microorganisms, including clinically relevant pathogens.

-

Exploring its potential to modulate key signaling pathways, such as the MAPK and NF-κB pathways, to understand its broader pharmacological effects.

-

Conducting in vivo studies to assess its efficacy and safety.

A deeper understanding of this compound's properties and mechanisms of action will be crucial for its potential development as a novel therapeutic agent or as a lead compound for the synthesis of new drugs.

References

Phaseollinisoflavan: A Technical Guide on the Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Phaseollinisoflavan is a naturally occurring isoflavonoid, a class of secondary metabolites found in plants, known for its role as a phytoalexin. While specific, in-depth mechanistic studies on this compound are limited, its classification as a flavonoid provides a strong framework for understanding its potential biological activities. This guide synthesizes the known functions of this compound with the well-documented mechanisms of the broader flavonoid class. It outlines potential signaling pathways, cellular targets, and pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities. This document serves as a foundational resource for researchers aiming to elucidate the precise molecular mechanisms of this compound, providing established experimental protocols and summarizing quantitative data from related compounds to guide future investigations.

Introduction to this compound

This compound is an isoflavonoid phytoalexin, a compound produced by plants in response to pathogen attacks or other stressors.[1][2] As a member of the flavonoid family, it shares a common phenylchromen-4-one scaffold, which is associated with a wide range of health benefits and biological activities.[3] The primary reported role of this compound is in plant defense, where it exhibits antimicrobial properties.[4][5] However, detailed investigations into its specific molecular targets and modulation of mammalian signaling pathways are not yet extensively documented.

This guide will therefore focus on the established biological activities of this compound and extrapolate its potential mechanisms of action based on the well-characterized activities of the flavonoid and isoflavonoid classes. These compounds are known to interact with a multitude of cellular targets, including kinases, transcription factors, and enzymes involved in inflammation and cell proliferation.[3][6]

Known and Potential Biological Activities

The most directly attributed activity of this compound is its antibacterial effect. Studies have shown it strongly inhibits the growth of bacteria such as Xanthomonas and Achromobacter species.[1][5] This aligns with its function as a phytoalexin in plants.

The proposed antimicrobial mechanisms for flavonoids are multifaceted and may include:

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids are capable of inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[7][8]

-

Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the bacterial cell membrane, altering its fluidity and permeability, which leads to the loss of essential ions and molecules.[7][9]

-

Inhibition of Energy Metabolism: The function of the cellular membrane in energy metabolism can also be targeted, disrupting the electron transport chain and ATP synthesis.[7][10]

Flavonoids are potent anti-inflammatory agents.[11] Their mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzyme production. While not yet demonstrated specifically for this compound, it is plausible that it acts through similar pathways.

-

Modulation of NF-κB Signaling: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. Flavonoids can inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][12]

-

Inhibition of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are also critical in the inflammatory response. Flavonoids have been shown to interfere with these pathways, reducing the production of inflammatory mediators.[2][6]

-

Inhibition of Pro-inflammatory Enzymes: Flavonoids can directly inhibit enzymes responsible for producing inflammatory mediators, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which reduces the synthesis of prostaglandins and leukotrienes.[2][13]

Many flavonoids have demonstrated anticancer properties through various mechanisms, suggesting a potential role for this compound in this area.[14][15]

-

Modulation of Cell Proliferation and Survival Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival that is often hyperactivated in cancer. Flavonoids are known to inhibit this pathway at multiple points, leading to reduced cancer cell viability.[6][16]

-

Induction of Apoptosis: Flavonoids can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[15][17]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G1/S or G2/M checkpoints, by affecting the levels and activity of cyclins and cyclin-dependent kinases (CDKs).[17][18]

Data Presentation: Quantitative Activity of Representative Flavonoids

While specific quantitative data for this compound is scarce, the following table summarizes the inhibitory concentrations (IC50) for other well-studied flavonoids against key molecular targets. This provides a benchmark for the potential potency of related compounds.

| Flavonoid | Target | System/Assay | IC50 Value |

| Quercetin | PI3K (Phosphoinositide 3-kinase) | In vitro kinase assay | 2.4 - 5.4 µM |

| Apigenin | COX-2 (Cyclooxygenase-2) | LPS-stimulated RAW 264.7 cells | 13.5 µM |

| Genistein | Akt (Protein Kinase B) | In vitro kinase assay | ~7.0 µM |

| Luteolin | JNK2 (c-Jun N-terminal kinase 2) | In vitro kinase assay | 5.8 µM |

| Myricetin | MEK1 (MAPK/ERK Kinase 1) | In vitro kinase assay | 2.9 µM |

| Kaempferol | IKKβ (IκB kinase β) | In vitro kinase assay | ~10 µM |

Note: The values presented are compiled from various studies and serve as examples of flavonoid activity. Actual values may vary depending on the specific experimental conditions.

Visualizing Potential Mechanisms of Action

The following diagrams, rendered using DOT language, illustrate the key signaling pathways that flavonoids are known to modulate. These represent potential mechanisms through which this compound may exert its biological effects.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the PI3K/Akt cell survival pathway.

Caption: Experimental workflow for antimicrobial mechanism analysis.

Experimental Protocols

The following protocols are standard methodologies that can be employed to investigate the potential mechanisms of action of this compound.

Objective: To determine if this compound inhibits the transcriptional activity of NF-κB in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 1 µg/mL Lipopolysaccharide (LPS) or 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α)) for 6-8 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to the stimulated control to determine the percent inhibition.

Objective: To measure the direct inhibitory effect of this compound on the activity of a specific kinase (e.g., Akt, PI3K).

Methodology:

-

Reagents: Obtain purified, recombinant active kinase, its specific substrate peptide, and ATP. Use a kinase assay kit (e.g., ADP-Glo™ or similar) that measures kinase activity by quantifying the amount of ADP produced.

-

Reaction Setup: In a 96-well plate, combine the kinase and this compound at various concentrations in kinase buffer. Allow to incubate for 10-20 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding the substrate peptide and ATP mixture to each well. Incubate for the recommended time (e.g., 30-60 minutes) at the optimal temperature (e.g., 30°C).

-

Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the kit manufacturer's protocol. This reagent converts the ADP produced into a luminescent or fluorescent signal.

-

Data Acquisition: Measure the signal using a plate reader.

-

Data Analysis: Plot the percent kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Objective: To assess whether this compound disrupts the integrity of the bacterial cytoplasmic membrane.

Methodology:

-

Bacterial Culture: Grow the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth (e.g., Tryptic Soy Broth).

-

Cell Preparation: Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of ~0.5.

-

Treatment: Aliquot the bacterial suspension into a 96-well black, clear-bottom plate. Add this compound at its MIC, 2x MIC, and 4x MIC. Include a positive control (e.g., a membrane-disrupting peptide like melittin) and a negative control (vehicle, e.g., DMSO).

-

Dye Addition: Add the fluorescent dye propidium iodide (PI) to each well at a final concentration of ~10 µM. PI is membrane-impermeable and only fluoresces upon binding to DNA, thus indicating a compromised membrane.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for PI (e.g., ~535/617 nm). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time. A rapid increase in fluorescence in the presence of this compound compared to the negative control indicates membrane permeabilization.

Conclusion and Future Directions

This compound is a phytoalexin with established antibacterial activity. Based on its classification as an isoflavonoid, it holds significant potential as a multi-target agent with anti-inflammatory and anticancer properties. The likely mechanisms involve the modulation of critical cellular signaling pathways such as NF-κB and PI3K/Akt. The true therapeutic potential and precise mechanisms of action can only be confirmed through rigorous experimental validation. Future research should focus on utilizing the protocols outlined herein to systematically investigate its effects on these pathways, identify its direct molecular targets, and quantify its potency. Such studies are essential for transitioning this natural compound from a botanical curiosity to a potential lead for drug development.

References

- 1. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Quantitative Relationship and Mechanism of Plant Flavonoids to Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flavonoids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Basic Pharmacology of Phaseollinisoflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a prenylated isoflavan found in various leguminous plants, has demonstrated notable biological activity, particularly as an antibacterial agent. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, summarizing the available data on its mechanism of action, and potential pharmacokinetic properties. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this natural compound.

Introduction

This compound is a member of the isoflavonoid class of phytochemicals, characterized by a 3-phenylchroman skeleton with a prenyl group substitution.[1] This structural feature is believed to contribute significantly to its bioactivity.[1][2] Isoflavonoids, in general, are recognized for their diverse pharmacological effects, and this compound has emerged as a compound of interest due to its potent antimicrobial properties.[3][4] This guide will synthesize the current understanding of this compound's pharmacology, with a focus on its antibacterial effects.

Antibacterial Activity

This compound has demonstrated significant inhibitory activity against a range of bacteria, most notably Gram-positive and some Gram-negative species.[3][4]

Quantitative Data

The antibacterial efficacy of this compound has been quantified in several studies. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data and other quantitative measures of its antibacterial activity.

| Bacterial Species | Strain | MIC (µg/mL) | Other Quantitative Data | Reference |

| Staphylococcus aureus (MRSA) | 13 strains | 125 (for a related new isoflavonoid from the same plant source) | Viable cell number reduced by ~1/10,000 after 4h incubation | [5] |

| Xanthomonas spp. | Multiple isolates | Not specified in MIC | Strongly inhibited | [3][4] |

| Achromobacter spp. | Multiple isolates | Not specified in MIC | Strongly inhibited | [3][4] |

Note: Specific MIC values for this compound are limited in the publicly available literature. The data for MRSA pertains to a novel isoflavonoid isolated from the same plant, Erythrina poeppigiana, and is included as a relevant proxy.

Mechanism of Action

The precise mechanism of antibacterial action for this compound is not fully elucidated. However, research on this compound and structurally related prenylated isoflavonoids suggests a multi-faceted mechanism primarily targeting bacterial cell integrity and metabolic processes.[5][6]

Disruption of Bacterial Cell Membrane

A primary proposed mechanism for prenylated isoflavonoids is the disruption of the bacterial cytoplasmic membrane.[6][7] The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to:

-

Increased membrane permeability.[1]

-

Loss of cellular contents.

-

Dissipation of the membrane potential.

Inhibition of Macromolecular Synthesis

Studies on isoflavonoids isolated from Erythrina poeppigiana, the same plant source as some this compound isolates, suggest an alternative or complementary mechanism involving the inhibition of essential biosynthetic pathways.[5] A new isoflavonoid from this plant was found to completely inhibit the incorporation of radiolabeled thymidine, uridine, and leucine into MRSA cells at a concentration of 12.5 µg/mL.[5] This indicates a potent inhibition of DNA, RNA, and protein synthesis, respectively. While glucose incorporation was also inhibited, it was not as complete, suggesting a more targeted effect on macromolecular synthesis.[5]

Experimental Protocols

Detailed experimental protocols for the assessment of antibacterial activity are crucial for the standardized evaluation of compounds like this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (standardized to 0.5 McFarland, then diluted)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Positive control (e.g., a known antibiotic)

-

Negative control (MHB with solvent)

-

Resazurin or other growth indicator (optional)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in MHB across the wells of the microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (bacterial growth) is observed. The addition of a growth indicator can aid in visualization.

Pharmacokinetics (ADME)

Specific pharmacokinetic data for this compound is not currently available in the literature. However, general pharmacokinetic properties of isoflavones can provide some insight into the expected absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption: Isoflavones are generally absorbed from the gastrointestinal tract. Prenylation, as seen in this compound, can increase lipophilicity, which may enhance absorption.

-

Distribution: Isoflavones are distributed to various tissues.

-

Metabolism: They undergo significant metabolism, primarily in the liver, through processes like glucuronidation and sulfation.

-

Excretion: Metabolites are primarily excreted in the urine.

Conclusion

This compound is a promising natural product with demonstrated antibacterial activity, particularly against Gram-positive bacteria like MRSA, and Gram-negative bacteria such as Xanthomonas and Achromobacter. Its likely mechanism of action involves the disruption of the bacterial cell membrane and/or the inhibition of essential macromolecular synthesis pathways. While specific pharmacokinetic data for this compound is lacking, the general profile of isoflavonoids suggests it is likely absorbed and metabolized in the body. Further research is warranted to fully elucidate its pharmacological profile, including more extensive MIC testing against a broader range of pathogens, detailed mechanistic studies, and comprehensive pharmacokinetic and toxicological evaluations to determine its full therapeutic potential.

References

- 1. Mechanistic Insights into the Membrane Permeabilization Activity of Antimicrobial Prenylated Isoflavonoids: A Comparative Study of Glabridin, Wighteone, and Lupiwighteone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Groenkennisnet - Prenylated (iso)flavonoids as antimicrobial agents : production, activity and mode of action [groenkennisnet.nl]

- 3. mdpi.com [mdpi.com]

- 4. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial properties of a new isoflavonoid from Erythrina poeppigiana against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.wur.nl [research.wur.nl]

- 7. Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids [mdpi.com]

Phaseollinisoflavan: A Technical Whitepaper on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavan, has demonstrated notable therapeutic potential, particularly in the domain of antimicrobial activity. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antimicrobial, potential anticancer, and anti-inflammatory applications. This whitepaper collates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development. While specific data for this compound in anticancer and anti-inflammatory contexts are limited, this guide draws upon established knowledge of structurally similar isoflavonoids to provide a framework for future investigation.

Introduction

This compound is a member of the isoflavonoid class of polyphenolic compounds, which are secondary metabolites found in various plants, particularly in the family Fabaceae. These compounds are known for their diverse biological activities. This whitepaper will delve into the known therapeutic potential of this compound and provide a technical guide for its further scientific exploration.

Antimicrobial Properties of this compound

This compound has exhibited significant antibacterial activity against a range of pathogenic bacteria. This section summarizes the quantitative data and outlines the experimental protocols for assessing its antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound has been quantified against several bacterial species. The available data is presented in Table 1.

| Bacterial Species | Measurement | Value | Reference |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 12.5 µg/mL | [1][2] |

| Xanthomonas spp. | Activity | Strong Inhibition | [3][4] |

| Achromobacter spp. | Activity | Strong Inhibition | [3][4] |

Table 1: Summary of Quantitative Antimicrobial Data for this compound

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against bacterial strains can be determined using the broth microdilution method. This is a standard laboratory procedure for assessing the potency of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Positive control (broth with bacteria, no compound)

-

Negative control (broth only)

-

Solvent control (broth with the highest concentration of solvent used)

Procedure:

-

Preparation of Dilutions: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the sterile broth to achieve a range of desired concentrations.

-

Inoculation: The bacterial suspension is diluted to a standardized concentration (typically 5 x 10^5 CFU/mL) and added to each well containing the compound dilutions and the positive control well.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Broth Microdilution Workflow for MIC Determination.

Potential Anticancer Activity

While direct studies on the anticancer effects of this compound are limited, the broader class of isoflavonoids has been extensively studied for its potential in cancer therapy. Isoflavonoids are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6][7]

Potential Mechanisms of Action

Based on studies of related isoflavonoids, this compound may exert anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[7] Inhibition of this pathway can lead to the induction of apoptosis.

Potential Inhibition of the PI3K/Akt Signaling Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half).

Materials:

-

This compound stock solution

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and solvent controls are included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT reagent is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Potential Anti-inflammatory Effects

Isoflavonoids are recognized for their anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[8][9] While direct evidence for this compound is not yet available, its structural similarity to other anti-inflammatory isoflavonoids suggests it may possess similar activities.

Potential Mechanisms of Action

The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] Isoflavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators.[8][9]

Potential Inhibition of the NF-κB Signaling Pathway.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

The effect of this compound on the production of pro-inflammatory cytokines can be assessed using an Enzyme-Linked Immunosorbent Assay (ELISA).

Objective: To quantify the levels of TNF-α and IL-6 secreted by macrophages in response to an inflammatory stimulus, with and without treatment with this compound.

Materials:

-

This compound stock solution

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS) to induce inflammation

-

Cell culture medium and plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment: Macrophages are cultured and treated with various concentrations of this compound for a short pre-incubation period.

-

Inflammatory Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and incubated for a specified time (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.

-

ELISA: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions. This typically involves the binding of the cytokine to a capture antibody, followed by detection with a labeled secondary antibody.

-

Data Analysis: The cytokine concentrations in the treated samples are compared to those in the LPS-stimulated control to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound demonstrates clear potential as an antimicrobial agent, with documented activity against clinically relevant bacteria. While its anticancer and anti-inflammatory properties are yet to be specifically elucidated, the established activities of related isoflavonoids provide a strong rationale for further investigation. Future research should focus on:

-

Expanding the Antimicrobial Profile: Determining the MICs of this compound against a broader range of pathogenic bacteria and fungi.

-

Investigating Anticancer Efficacy: Performing cytotoxicity assays (e.g., MTT) on a panel of human cancer cell lines to determine IC50 values.

-

Elucidating Anti-inflammatory Mechanisms: Quantifying the inhibitory effects of this compound on the production of pro-inflammatory cytokines and its impact on the NF-κB signaling pathway.

-

In Vivo Studies: Progressing to in vivo animal models to assess the efficacy and safety of this compound for the identified therapeutic applications.

This technical guide provides a foundational resource for the continued exploration of this compound as a promising natural therapeutic agent. The provided protocols and pathway diagrams offer a starting point for designing and interpreting future experiments.

References

- 1. mdpi.com [mdpi.com]

- 2. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apsnet.org [apsnet.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

Phaseollinisoflavan and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseollinisoflavan is a naturally occurring isoflavan, a type of isoflavonoid, found predominantly in leguminous plants. Isoflavonoids, including this compound, are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their chemical properties, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Profile

-

Chemical Name: (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene-5',7-diol, 2',2'-dimethyl-

-

Molecular Formula: C₂₀H₂₀O₄

-

Molecular Weight: 324.37 g/mol

-

Structure:

-

This compound possesses a core structure consisting of two chromene rings linked together. Key features include two hydroxyl groups and two methyl groups attached to the chromene backbone.

-

Natural Sources and Isolation

This compound and its related derivatives are primarily isolated from plants of the Leguminosae (Fabaceae) family, particularly from the genus Erythrina and Phaseolus. Notable sources include Erythrina poeppigiana, Erythrina variegata, and Phaseolus coccineus.[1]

General Isolation Protocol from Erythrina Species

The following is a generalized experimental protocol for the isolation of this compound from the bark of Erythrina species, based on common chromatographic techniques.

Objective: To isolate and purify this compound from Erythrina bark.

Materials:

-

Dried and powdered bark of Erythrina sp.

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the powdered bark (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v) and partition successively with n-hexane, dichloromethane, and ethyl acetate.

-

Concentrate each fraction using a rotary evaporator. The isoflavonoids are typically concentrated in the dichloromethane and ethyl acetate fractions.

-

-

Column Chromatography (Silica Gel):

-

Subject the dichloromethane or ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).

-

Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

-

-

Gel Filtration Chromatography (Sephadex LH-20):

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions to pTLC using a suitable solvent system (e.g., n-hexane:ethyl acetate) or preparative HPLC with a C18 column and a methanol-water gradient.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of this compound.

-

Synthesis of this compound and its Derivatives

The total synthesis of this compound and its derivatives can be achieved through various established methods for flavonoid synthesis. A plausible synthetic approach involves the construction of the chromene rings and subsequent coupling.

Generalized Synthetic Strategy

A common strategy for synthesizing the isoflavan core involves the reduction of a corresponding isoflavone. The isoflavone itself can be synthesized through methods like the Suzuki-Miyaura coupling or reactions involving chalcone intermediates.

Experimental Workflow for a Potential Synthetic Route:

Caption: A potential synthetic workflow for this compound.

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities, with antibacterial and anticancer properties being the most studied.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various bacterial strains. The following table summarizes the available quantitative data for this compound and related isoflavonoids.

| Compound/Extract | Organism | MIC (µg/mL) | Reference |

| Isoflavonoid from E. poeppigiana | Staphylococcus aureus | 12.5 | [2] |

| Glabridin (structurally similar isoflavan) | Staphylococcus aureus | 3.12-6.25 | [3] |

| Hispaglabridin A (structurally similar isoflavan) | Staphylococcus aureus | 1.56-3.12 | [3] |

Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Genistein | PC-3 (Prostate) | 15.5 | [4] |

| Genistein | MCF-7 (Breast) | 18.2 | [4] |

| Daidzein | PC-3 (Prostate) | >100 | [4] |

| Daidzein | MCF-7 (Breast) | >100 | [4] |

| Biochanin A | PC-3 (Prostate) | 20.1 | [4] |

| Biochanin A | MCF-7 (Breast) | 25.4 | [4] |

Signaling Pathways

Due to a lack of specific studies on this compound, the following sections describe the signaling pathways commonly modulated by the broader class of flavonoids, which likely share mechanistic similarities.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[5][6] Many flavonoids have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Simplified NF-κB Signaling Pathway and Potential Inhibition by Flavonoids:

Caption: Flavonoid-mediated inhibition of the NF-κB pathway.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another key regulator of cellular processes, including proliferation, differentiation, and apoptosis.[7] Flavonoids have been shown to modulate this pathway, which can contribute to their anticancer and anti-inflammatory effects.

Simplified MAPK/ERK Signaling Pathway and Potential Modulation by Flavonoids:

Caption: Flavonoid-mediated modulation of the MAPK/ERK pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with potential therapeutic applications. Their demonstrated antibacterial and likely anticancer activities warrant further investigation. Future research should focus on:

-

Isolation and Synthesis of Derivatives: The development of efficient methods for the isolation and synthesis of a wider range of this compound derivatives will be crucial for comprehensive structure-activity relationship (SAR) studies.

-

Quantitative Biological Evaluation: There is a clear need for more extensive quantitative data (MIC and IC₅₀ values) for this compound and its derivatives against a broader panel of bacterial strains and cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is essential for understanding its therapeutic potential and for rational drug design.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound and its derivatives as potential leads for the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Quantitative Relationship and Mechanism of Plant Flavonoids to Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. Phytochemicals and botanical extracts regulate NF-κB and Nrf2/ARE reporter activities in DI TNC1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of Phaseollinisoflavan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseollinisoflavan, a naturally occurring isoflavan phytoalexin, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its chemical identity, physical properties, and spectroscopic data. Detailed experimental protocols for its isolation and characterization, based on established methods for related compounds, are presented. Furthermore, this guide illustrates the potential mechanisms of action, including antibacterial signaling pathways, to support further research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol, is classified as a hydroxyisoflavan. It is a plant metabolite found in species such as the scarlet runner bean (Phaseolus coccineus) and has been reported in Phaseolus vulgaris (French bean) and soybean as a phytoalexin synthesized in response to injury.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₂₀H₂₀O₄[1] |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 40323-57-7[2] |

| Synonyms | Phaseolinisoflavan, Phaseollin (isoflavan) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 449.8 ± 45.0 °C (Predicted)[2] |

| Solubility | Data not available. Generally, isoflavones are sparingly soluble in water and more soluble in organic solvents. |

| Melting Point | Data not available. |

Spectroscopic Data

2.1. UV-Visible Spectroscopy

Isoflavones typically exhibit two main absorption bands in their UV-Vis spectra. Band I, in the range of 310-330 nm, is associated with the B-ring, while Band II, between 245-295 nm, corresponds to the A-ring.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups present in its structure.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of flavonoids. Although specific assignments for this compound are not detailed in recent literature, general chemical shift ranges for isoflavone skeletons are established.

2.4. Mass Spectrometry (MS)

Mass spectrometry of flavonoids provides valuable information on their molecular weight and fragmentation patterns, aiding in structural identification.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound is not available in recent literature, a general methodology can be adapted from protocols for isolating flavonoids from Phaseolus vulgaris.

3.1. General Isolation and Purification Workflow

The following workflow represents a typical procedure for the isolation of isoflavonoids from plant material.

Caption: General workflow for the isolation and purification of flavonoids.

Methodology:

-

Extraction: The plant material is extracted with an aqueous solvent to obtain a crude extract.

-

Column Chromatography: The crude extract is subjected to Sephadex LH-20 column chromatography to separate compounds based on their size and polarity.

-

Fraction Collection: Eluted fractions are collected and monitored for the presence of the target compound.

-

Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase, such as a gradient of acetonitrile and 0.05% trifluoroacetic acid.[1]

-

Characterization: The purified compound is then characterized using spectroscopic methods (NMR, MS, UV-Vis, IR).

Biological Activity and Signaling Pathways

This compound has been reported to possess antibacterial activity, strongly inhibiting the growth of Xanthomonas and Achromobacter species. The precise molecular mechanisms are not fully elucidated for this compound specifically, but the general antibacterial mechanisms of flavonoids are well-studied and likely apply.

Flavonoids can exert their antibacterial effects through various mechanisms, including:

-

Disruption of the Cytoplasmic Membrane: Flavonoids can alter the fluidity and permeability of the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]

-

Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial respiratory chain and ATP synthesis.[3]

Caption: Potential antibacterial mechanisms of action for this compound.